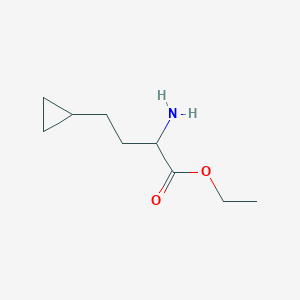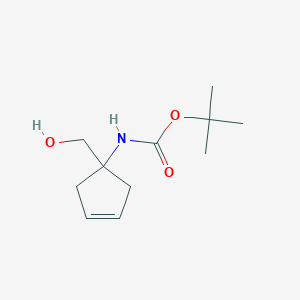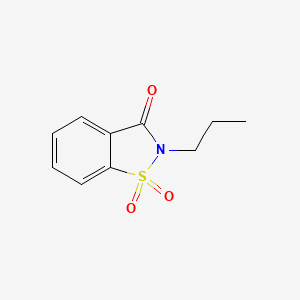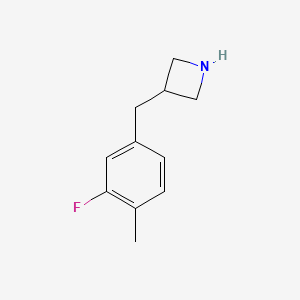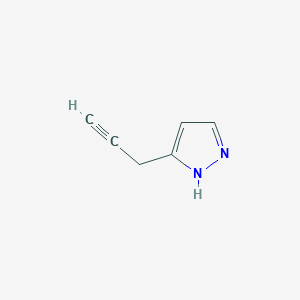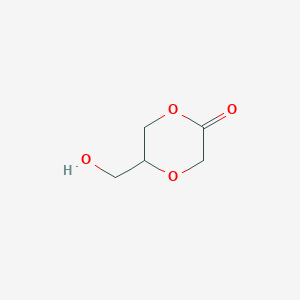![molecular formula C9H14N2O2 B15318518 1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine is an organic compound with the molecular formula C9H14N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butoxycarbonyl (Boc) protecting group and an isocyano functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine can be synthesized through various methods. One common approach involves the reaction of azetidine with tert-butyl chloroformate to introduce the Boc protecting group. The isocyano group can then be introduced using reagents such as phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and controlled introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Addition Reactions: The isocyano group can participate in nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Addition: Nucleophiles such as amines or alcohols.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected azetidine derivatives, addition products with nucleophiles, and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine involves its reactivity as a protected azetidine derivative. The Boc group provides stability and protection during synthetic transformations, while the isocyano group offers a site for nucleophilic attack. The compound’s effects are mediated through its interactions with various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)piperazine: Another Boc-protected compound used in organic synthesis.
Tert-butoxycarbonyl-protected amino acids: Widely used in peptide synthesis and as intermediates in organic chemistry.
The uniqueness of this compound lies in its combination of the azetidine ring and the isocyano group, which provides distinct reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
tert-butyl 3-isocyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7H,5-6H2,1-3H3 |
Clave InChI |
WQNKVCBTKHBXHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


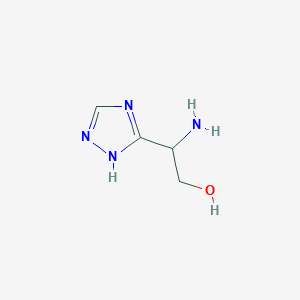
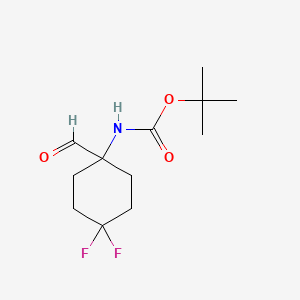

![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
